

Spectral Analysis of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate</i>
Compound Name:	<i>Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate</i>
Cat. No.:	B158272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate**, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the compound, alongside comprehensive experimental protocols for data acquisition.

Chemical Structure and Properties

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, with the molecular formula $C_{12}H_{21}NO_4$ and a molecular weight of approximately 243.30 g/mol, possesses a piperidine ring functionalized with both an ethoxycarbonyl group at the 4-position and an ethyl acetate group at the nitrogen atom.^[1] Its IUPAC name is ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. Understanding its spectral properties is crucial for its identification, purity assessment, and characterization in various research and development settings.

Spectral Data Summary

The following tables summarize the anticipated quantitative data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy for **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate**.

Table 1: ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.12	Quartet	4H	~7.1	-O-CH ₂ -CH ₃ (x2)
~3.20	Singlet	2H	-	N-CH ₂ -COO-
~2.85	Multiplet	2H	-	Piperidine H _{2e} , H _{6e}
~2.25	Multiplet	1H	-	Piperidine H ₄
~2.10	Multiplet	2H	-	Piperidine H _{2a} , H _{6a}
~1.80	Multiplet	2H	-	Piperidine H _{3e} , H _{5e}
~1.60	Multiplet	2H	-	Piperidine H _{3a} , H _{5a}
~1.25	Triplet	6H	~7.1	-O-CH ₂ -CH ₃ (x2)

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~172	C=O (ester, acetate)
~175	C=O (ester, piperidine)
~60.5	-O-CH ₂ -CH ₃ (x2)
~58	N-CH ₂ -COO-
~53	Piperidine C ₂ , C ₆
~41	Piperidine C ₄
~28	Piperidine C ₃ , C ₅
~14	-O-CH ₂ -CH ₃ (x2)

Table 3: Mass Spectrometry Data

m/z	Interpretation
244.15	[M+H] ⁺ (Predicted)
266.14	[M+Na] ⁺ (Predicted)
170	Top Peak (from GC-MS)[2]

Table 4: IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2980-2800	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1180	C-O stretch (ester)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A Varian A-60 NMR spectrometer or equivalent is to be used.[\[2\]](#)

Sample Preparation:

- Dissolve 5-10 mg of **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 25 °C
- Relaxation Delay: 5 seconds
- Number of Scans: 16

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 25 °C
- Relaxation Delay: 10 seconds
- Number of Scans: 1024

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a liquid chromatograph with an electrospray ionization source (LC-ESI-MS) can be utilized.

GC-MS Protocol:

- Sample Preparation: Prepare a dilute solution (1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
- Injection: Inject 1 μ L of the solution into the GC.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.

LC-ESI-MS Protocol:

- Sample Preparation: Prepare a dilute solution (0.1 mg/mL) of the compound in a mixture of acetonitrile and water (1:1).
- LC Conditions:
 - Column: A C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.4 mL/min.

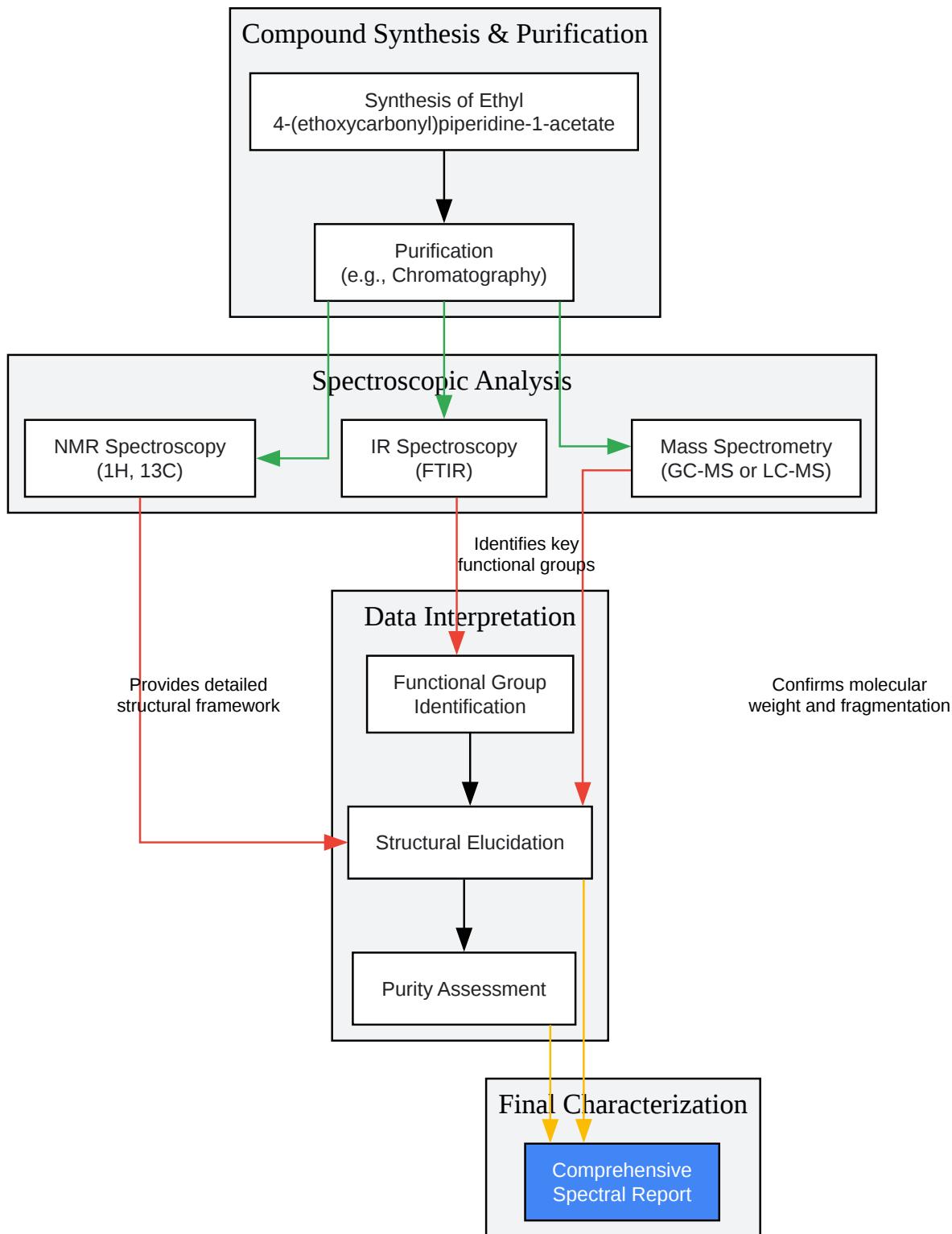
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.
 - Mass Range: m/z 100-500.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):[\[2\]](#)


- Since **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate** is a liquid, a neat sample can be analyzed directly.
- Place a small drop of the liquid onto one face of a polished salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, creating a thin capillary film of the liquid between the plates.[\[3\]](#)
- Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

- Technique: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- A background spectrum of the clean salt plates should be acquired prior to the sample analysis.

Workflow and Data Analysis Visualization

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like **Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectral characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | 1838-39-7 [smolecule.com]
- 2. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | C12H21NO4 | CID 74605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectral Analysis of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158272#spectral-data-for-ethyl-4-ethoxycarbonyl-piperidine-1-acetate-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com